Product packaging for Methyl dipropyl phosphite(Cat. No.:CAS No. 64041-75-4)

Methyl dipropyl phosphite

Cat. No.: B14510045
CAS No.: 64041-75-4
M. Wt: 180.18 g/mol
InChI Key: JFZYVDOESQPTMD-UHFFFAOYSA-N
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Description

Thematic Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus chemistry is a mature field of study that continues to yield compounds with significant practical applications. wikipedia.org These compounds are integral to various sectors, including agriculture, where they are used in pesticides, and in manufacturing as flame retardants and plasticizers. nih.govtandfonline.commdpi.com The unique reactivity of the phosphorus atom allows for the synthesis of a vast array of derivatives with tailored properties. wikipedia.org Research in this area is driven by the need for more efficient, selective, and environmentally benign synthetic methods, as well as the discovery of novel applications. nih.govrsc.org

Structural Classification and Chemical Diversity of Phosphite (B83602) Esters

Phosphite esters are characterized by a central phosphorus(III) atom bonded to three alkoxy or aryloxy groups. wikipedia.orgwikipedia.org They can be classified based on the nature of the organic substituents (R groups), which can be alkyl, aryl, or a combination thereof. This structural variability gives rise to a wide range of phosphite esters with distinct physical and chemical properties. wikipedia.org For instance, trialkyl phosphites like trimethyl phosphite are common reagents in organic synthesis, while more complex phosphites are used as ligands in catalysis. wikipedia.orgwikipedia.org

Another class of related compounds are the dialkyl phosphites, with the general formula HP(O)(OR)₂. These are technically derivatives of phosphorus(V) and exist in equilibrium with their tautomeric P(III) form, although the equilibrium strongly favors the phosphonate-like structure. wikipedia.org

Current Research Trends and Future Directions in Phosphite Chemistry

Contemporary research in phosphite chemistry is focused on several key areas. There is a strong emphasis on developing greener and more sustainable synthetic routes to these compounds, moving away from hazardous reagents like phosphorus trichloride (B1173362). rsc.orgresearchgate.netnih.gov The development of novel catalysts for reactions involving phosphites, such as hydroformylation and hydrocyanation, remains an active area of investigation. wikipedia.org Furthermore, the role of phosphite esters as antioxidants in polymers is a field of ongoing study, with research aimed at understanding their mechanism of action and designing more effective stabilizers. researchgate.netresearchgate.net The potential for phosphites in prebiotic chemistry and the formation of organophosphorus compounds on the early Earth is also an emerging area of interest. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17O3P B14510045 Methyl dipropyl phosphite CAS No. 64041-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64041-75-4

Molecular Formula

C7H17O3P

Molecular Weight

180.18 g/mol

IUPAC Name

methyl dipropyl phosphite

InChI

InChI=1S/C7H17O3P/c1-4-6-9-11(8-3)10-7-5-2/h4-7H2,1-3H3

InChI Key

JFZYVDOESQPTMD-UHFFFAOYSA-N

Canonical SMILES

CCCOP(OC)OCCC

Origin of Product

United States

Synthetic Methodologies for Methyl Dipropyl Phosphite and Analogous Phosphite Esters

Conventional Synthetic Pathways

Traditional methods for synthesizing phosphite (B83602) esters have been well-established for decades and are widely employed in both laboratory and industrial settings. These pathways primarily rely on the reactivity of phosphorus(III) halides and the exchange of alkoxy groups through transesterification.

The most direct and common method for preparing simple phosphite esters is the reaction of phosphorus trichloride (B1173362) (PCl₃) with alcohols. wikipedia.org To synthesize methyl dipropyl phosphite, a stoichiometric reaction with methanol (B129727) and propanol (B110389) would be required. The general reaction proceeds via the stepwise substitution of chloride ions by alkoxy groups.

A critical consideration in this synthesis is the potential for a side reaction where the displaced chloride ion attacks an alkyl group of the newly formed phosphite ester, leading to dealkylation. This process results in the formation of a dialkyl phosphite (a phosphonate (B1237965) tautomer, HP(O)(OR)₂) and an alkyl halide. wikipedia.org To circumvent this and favor the formation of the desired trisubstituted phosphite, a base is typically added to the reaction mixture. wikipedia.orggoogle.com An amine base, such as triethylamine, scavenges the hydrogen chloride (HCl) produced during the reaction, preventing both the dealkylation side reaction and potential acid-catalyzed rearrangements. wikipedia.org

General Reaction with Base: PCl₃ + CH₃OH + 2 CH₃CH₂CH₂OH + 3 R₃N → P(OCH₃)(OCH₂CH₂CH₃)₂ + 3 R₃NH⁺Cl⁻

The use of a base is particularly crucial for alkyl alcohols, whereas for less reactive aromatic alcohols (phenols), it acts more as a catalyst for the esterification. wikipedia.org

Transesterification provides an alternative route to phosphite esters, involving the exchange of alcohol groups between an existing phosphite ester and a different alcohol. wikipedia.org This equilibrium-driven process can be manipulated to produce the desired product. For instance, a readily available simple phosphite, such as trimethyl phosphite, can be heated with propanol. To drive the reaction towards the formation of dipropyl methyl phosphite, the more volatile byproduct, methanol, can be removed by distillation. wikipedia.org

(CH₃O)₃P + 2 CH₃CH₂CH₂OH ⇌ (CH₃O)P(OCH₂CH₂CH₃)₂ + 2 CH₃OH

This method is reversible and can also be employed to create mixed alkyl phosphites. wikipedia.org The reaction can be catalyzed by various agents, including basic catalysts like sodium phenate, which can accelerate the rate of alcohol exchange. justia.comgoogle.com The process can be controlled by managing the amount of alcohol added or by the continuous removal of the phenol (B47542) byproduct when starting from a triaryl phosphite like triphenyl phosphite. justia.com Alcoholysis with polyhydric alcohols, such as glycols, is a common method for producing cyclic phosphite esters. cdnsciencepub.comcdnsciencepub.com

Table 1: Comparison of Conventional Synthetic Pathways for Phosphite Esters

Feature Esterification with P(III) Halides Transesterification/Alcoholysis
Reactants Phosphorus trichloride (PCl₃), Alcohols (e.g., Methanol, Propanol) Trialkyl or Triaryl Phosphite, Alcohol
Key Reagents Base (e.g., Triethylamine) to neutralize HCl wikipedia.org Often requires a catalyst (e.g., Sodium Phenate) justia.comgoogle.com
Driving Force Irreversible reaction when base is used to trap HCl. Removal of a volatile alcohol byproduct to shift equilibrium. wikipedia.org
Byproducts Amine hydrochloride salt (e.g., Et₃NHCl). wikipedia.org A more volatile alcohol (e.g., Methanol). wikipedia.org
Primary Use Direct synthesis from a simple phosphorus source. google.com Synthesis of mixed or more complex phosphites from simpler ones. wikipedia.org

Catalytic and Green Chemistry Approaches in Phosphite Synthesis

In response to the growing need for sustainable chemical processes, significant research has focused on developing catalytic and environmentally benign methods for phosphite synthesis. These approaches aim to improve efficiency, reduce waste, and avoid harsh reagents. rsc.orgresearchgate.net

While direct transition metal-catalyzed esterification of P(III) centers is less common, phosphite esters are key reactants in important metal-catalyzed transformations. Notably, the nickel- or palladium-catalyzed C-P cross-coupling reaction (often referred to as the Tavs reaction or a variant of the Hirao reaction) synthesizes aryl phosphonates from aryl halides and trialkyl phosphites. beilstein-journals.orgresearchgate.netorganic-chemistry.org Although the product is a phosphonate, this reaction highlights a major catalytic application of phosphite esters.

Example of a C-P Coupling Reaction: Ar-Br + P(OR)₃ --(NiCl₂ catalyst)--> Ar-P(O)(OR)₂ + R-Br

Furthermore, phosphite esters themselves are crucial ligands in homogeneous catalysis. Their electronic and steric properties are fine-tuned to optimize catalytic processes like hydroformylation and hydrocyanation, where they coordinate to transition metals such as rhodium. wikipedia.orggoogle.com

The principles of green chemistry have spurred the development of various metal-free and sustainable synthetic routes. rsc.orgelchemy.com For the synthesis of phosphorus-containing esters, these methods offer alternatives that minimize environmental impact.

Catalyst-Free and Solvent-Free Reactions: Some syntheses can be achieved under solvent-free conditions by simply grinding the reactants together, sometimes with a benign catalyst like piperazine (B1678402). acgpubs.org This approach drastically reduces solvent waste and can lead to shorter reaction times and higher yields.

Benign Catalysts: Molecular iodine has been effectively used as a catalyst for the phosphorylation of alcohols, mediated by an oxidant like hydrogen peroxide, under mild conditions. acs.org

Photoredox Catalysis: Visible-light-mediated reactions using organic dyes or photosensitizers provide a metal-free pathway to form P-O bonds. organic-chemistry.org These reactions often proceed under mild conditions and show high functional group tolerance. chemrxiv.orgacs.org

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful green alternative. The formation of dimethyl phosphite has been demonstrated through the oxidative coupling of an inorganic phosphorus source and methanol, showcasing a route that avoids harsh chemical oxidants and precursors. rsc.org

Waste Minimization: The use of continuous-flow reactors allows for better control over reaction conditions and can facilitate the recycling of unreacted materials, aligning with the green principle of waste prevention. elchemy.com

Table 2: Overview of Green Chemistry Approaches in Phosphite/Phosphonate Synthesis

Approach Principle Example
Solvent-Free Synthesis Waste Prevention, Energy Efficiency Grinding an aldehyde and diethylphosphite with a piperazine catalyst to form α-hydroxyphosphonates. acgpubs.org
Benign Catalysis Safer Chemicals, Catalysis Iodine-catalyzed phosphorylation of alcohols using H₂O₂ as the oxidant. acs.org
Photoredox Catalysis Energy Efficiency, Metal-Free Visible-light-induced synthesis of aryl phosphonates from diaryliodonium salts and phosphites. acs.org
Electrosynthesis Safer Chemistry, Atom Economy Oxidative coupling of H₃PO₂ and methanol to form dimethyl phosphite. rsc.org
Aqueous Solvents Safer Solvents Metal-free photoredox phosphonation performed in a water-based solvent mixture. chemrxiv.org

Mechanistic Investigations of Phosphite Formation Reactions

Understanding the mechanisms of phosphite formation is crucial for optimizing reaction conditions and controlling product distribution. The formation of phosphite esters from phosphorus(III) halides and alcohols is generally understood to proceed through a series of nucleophilic substitution reactions. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus center and displacing a halide ion. In the absence of a base, the generated H-X can protonate the oxygen of an alkoxy group, facilitating its departure in a dealkylation step, which is the basis of the Michaelis-Arbuzov reaction that converts phosphites to phosphonates. youtube.comnih.gov

The transesterification reaction is a reversible equilibrium process. Its mechanism typically involves the protonation of an existing alkoxy group on the phosphite by the incoming alcohol (or an acid catalyst), making it a better leaving group. The incoming alcohol then attacks the phosphorus center. In base-catalyzed transesterification, the incoming alcohol is deprotonated to form a more potent alkoxide nucleophile, which then attacks the phosphorus atom. google.com

Mechanisms in modern synthetic approaches are more varied. For instance, visible-light photoredox catalysis involves the generation of radical intermediates. The photosensitizer absorbs light and initiates an electron transfer process, leading to the formation of phosphorus-centered radicals that can then couple with other species in the reaction mixture. acs.orgrsc.org Electrochemical methods also proceed through radical intermediates, generated via oxidation at the anode. rsc.org These radical-based pathways offer reactivity patterns distinct from traditional ionic mechanisms.

Reaction Mechanisms and Transformational Chemistry of Methyl Dipropyl Phosphite

Nucleophilic Reactivity of Trivalent Phosphorus Centers

The trivalent phosphorus atom in methyl dipropyl phosphite (B83602) is the primary site of its chemical reactivity. This center readily engages with a variety of electrophilic species, leading to the formation of pentavalent phosphorus compounds. This reactivity is central to its application in the synthesis of more complex organophosphorus molecules.

The classical Michaelis-Arbuzov reaction proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the phosphorus atom of methyl dipropyl phosphite on the electrophilic carbon of an alkyl halide. This SN2 reaction results in the formation of a trialkoxyphosphonium salt as an intermediate.

Table 1: Reactant and Product in Classical Michaelis-Arbuzov Reaction

Reactant Intermediate Product
This compound Trialkoxyphosphonium salt Dialkyl alkylphosphonate

While the classical Michaelis-Arbuzov reaction is robust, it typically requires elevated temperatures and is often limited to primary alkyl halides. To overcome these limitations, radical-mediated variants of the Arbuzov reaction have been developed. These reactions can proceed under milder conditions, such as at room temperature, and are applicable to a broader range of substrates, including secondary and even tertiary alkyl halides.

These radical variants often employ photoredox catalysis to generate alkyl radicals from alkyl halides. The generated alkyl radical then reacts with a phosphite, like this compound. The proposed mechanism involves the formation of a phosphoranyl radical intermediate, which then undergoes β-scission to yield the final phosphonate (B1237965) product. This radical pathway significantly expands the scope and functional group tolerance of the Arbuzov reaction. For instance, reactions of aryl halides with phosphites can be achieved through a free-radical mechanism upon photolysis. google.com

To improve the efficiency and conditions of the Michaelis-Arbuzov reaction, various catalytic systems have been explored. Lewis acids can mediate the reaction at room temperature, providing a more facile route to phosphonates. Transition metal catalysis, particularly with palladium, has also been shown to be effective for the cross-coupling of H-phosphonate diesters with aryl and vinyl halides. Nickel chloride has been used to catalyze the reaction between triethyl phosphite and halides under microwave irradiation. Furthermore, solvent-free and catalyst-free procedures under flow conditions have been developed, offering a sustainable and efficient alternative for the synthesis of alkylphosphonates. These methods can sometimes operate with only catalytic amounts of the alkyl halide.

The nucleophilic phosphorus center of this compound also reacts with carbonyl compounds and unsaturated systems. In the Abramov reaction, trialkyl phosphites add to the carbonyl carbon of aldehydes and ketones to form α-hydroxy phosphonates. This reaction involves the nucleophilic attack of the phosphorus atom on the carbonyl carbon.

With α,β-unsaturated systems, trialkyl phosphites can undergo conjugate addition. For example, they can react with α,β-unsaturated imines, although this often requires an acidic medium to facilitate consecutive 1,4- and 1,2-additions to yield 3-phosphonyl-1-aminophosphonates. The reaction of trialkyl phosphites with α,β-unsaturated nitriles has also been reported.

Table 2: Reactivity of this compound with Carbonyls and Unsaturated Systems

Reactant Type Reaction Product Type
Aldehydes/Ketones Abramov Reaction α-Hydroxy phosphonates
α,β-Unsaturated Imines Conjugate Addition 3-Phosphonyl-1-aminophosphonates

The reaction of this compound with halogenated organic substrates is most prominently exemplified by the Michaelis-Arbuzov reaction with alkyl halides, as detailed in section 3.1.1. The reactivity of the alkyl halide is a critical factor, with the reaction rate generally decreasing in the order of primary > secondary alkyl halides, while tertiary alkyl halides are often unreactive in the classical pathway. google.com The nature of the halogen also plays a significant role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

In addition to simple alkyl halides, trialkyl phosphites react with α-haloketones. This can lead to a mixture of products, including vinyl phosphates (Perkow reaction) and β-keto phosphonates (Arbuzov reaction), often proceeding through a common betaine (B1666868) intermediate formed by the attack of the phosphite on the carbonyl carbon. The reaction with aryl halides to form arylphosphonates is also possible, often facilitated by photochemical or catalytic methods. google.com

Oxidation Chemistry of this compound

Conversion to Phosphates: Mechanistic Insights

The oxidation of trivalent phosphite esters (P(III)) to their corresponding pentavalent phosphate (B84403) (P(V)) forms is a fundamental reaction in their chemistry. This conversion underlies their function in various applications, including as antioxidants and in chemical synthesis. google.com For this compound, this oxidation involves the conversion of the P(OR)₃ structure to a P(=O)(OR)₃ structure.

The mechanism of this oxidation can proceed via several pathways, often dependent on the nature of the oxidizing agent. Common laboratory and industrial oxidants include peroxides, ozone, and halogens like iodine. umich.edursc.org In a typical reaction, for instance with aqueous iodine, the process is initiated by the nucleophilic phosphorus atom of the phosphite attacking the electrophilic oxidant. umich.edu This forms a transient intermediate which then rapidly rearranges or reacts with a nucleophile (like water) to yield the final, stable phosphate ester. A key aspect of this transformation is the formation of a phosphoryl (P=O) bond, which is thermodynamically highly favorable.

In synthetic chemistry, this oxidation is often a deliberate step following a condensation reaction to create a stable final product. acs.org For example, phosphite triesters formed from phosphoramidite (B1245037) precursors are oxidized, commonly with agents like aqueous iodine or hydroperoxides, to the more stable P(V) phosphate. rsc.org The high reactivity of the P(III) center makes it susceptible to oxidation, a property that is harnessed in its role as a chemical intermediate and antioxidant.

Role as Antioxidants in Polymer Degradation Processes (Chemical Aspect)

Organophosphites, including compounds structurally similar to this compound, serve as crucial secondary antioxidants or "processing stabilizers" in the polymer industry. dokumen.pubmmu.ac.uk Their primary function is to protect the polymer from thermo-oxidative degradation during high-temperature processing steps like extrusion and molding. dokumen.pub During these processes, mechanical shear and heat in the presence of trapped oxygen generate radical species that can initiate polymer chain scission and cross-linking, leading to a loss of mechanical properties and discoloration.

The chemical mechanism of phosphite antioxidant action involves their role as hydroperoxide decomposers. Polymer autoxidation proceeds via a radical chain reaction where hydroperoxides (ROOH) are key intermediates. The thermal decomposition of these hydroperoxides generates highly reactive radicals that propagate the degradation. Phosphite esters intervene by reducing these hydroperoxides to stable alcohols, while the phosphite itself is oxidized to the corresponding phosphate. google.com This non-radical decomposition pathway effectively breaks the degradation cycle.

Table 1: Function of Phosphite Antioxidants in Polymer Stabilization

FeatureDescriptionChemical Role
Antioxidant Class Secondary Antioxidant / Processing StabilizerFunctions primarily during high-temperature processing.
Mechanism of Action Hydroperoxide DecompositionReduces polymer hydroperoxides (ROOH) to stable alcohols.
Chemical Transformation Phosphite to Phosphate OxidationThe P(III) center is oxidized to a stable P(V) phosphate. google.com
Synergism Used with Primary Antioxidants (e.g., Phenols)Primary antioxidants trap radicals; phosphites handle hydroperoxides. mmu.ac.uk

Hydrolytic and Solvolytic Pathways of Phosphite Esters

A significant aspect of phosphite ester chemistry is their susceptibility to hydrolysis and, more generally, solvolysis. google.com This reactivity stems from the nucleophilic nature of the phosphorus atom and the lability of the P-O bond. For this compound, exposure to water or other protic solvents like alcohols can lead to the cleavage of one or more of its ester linkages.

Hydrolysis of a trialkyl phosphite typically proceeds in a stepwise manner. The initial step involves the nucleophilic attack of a water molecule on the phosphorus center. This is often followed by proton transfer and elimination of an alcohol molecule (propanol in this case), yielding a dialkyl H-phosphonate (dipropyl phosphite) and methanol (B129727). This initial hydrolysis product can be susceptible to further hydrolysis, ultimately leading to phosphorous acid. The reaction is often autocatalytic, as the acidic products generated can catalyze further hydrolysis of the remaining phosphite ester. google.com

The rate and mechanism of solvolysis are highly dependent on the reaction conditions, including the solvent's nucleophilicity and ionizing power. acs.org Studies on related organophosphorus compounds show that the pathway can range from a concerted (SN2-like) process, where the solvent molecule attacks as the leaving group departs, to a stepwise (SN1-like) process involving a transient cationic intermediate. acs.orgwhiterose.ac.uk The structure of the ester groups also plays a role; bulkier alkyl groups may sterically hinder the approach of the nucleophile, affecting the reaction rate. The tendency of phosphites to hydrolyze is a critical consideration for their storage and handling, as the presence of moisture can lead to degradation of the compound and the formation of corrosive acidic byproducts. google.commmu.ac.uk

Thermal Decomposition and Fragmentation Pathways in Reactive Environments

In reactive environments characterized by high temperatures, this compound is expected to undergo thermal decomposition. The specific pathways can be inferred from studies on structurally similar organophosphorus compounds, such as diisopropyl methylphosphonate (B1257008) (DIMP). researchgate.netdtic.mil The primary decomposition routes for such compounds are molecular eliminations and radical reactions.

A major thermal decomposition pathway for esters with secondary alkyl groups, like the propyl groups in this compound, is a six-center concerted elimination reaction (a cis-elimination). dtic.mil This reaction involves the transfer of a hydrogen atom from the alkyl group to the phosphoryl oxygen (if present) or another oxygen atom, leading to the formation of an alkene and a phosphorus-containing acid. For this compound, this would result in the elimination of propene and the formation of methyl hydrogen phosphite or subsequent decomposition products. researchgate.net

In higher energy environments, such as those found in mass spectrometry (fragmentation) or pyrolysis, bond homolysis becomes more prominent, leading to a variety of radical species. dtic.mil The fragmentation of organophosphorus compounds is characterized by the cleavage of the P-O and C-O bonds. acs.org For this compound, this would lead to fragments corresponding to the loss of methoxy (B1213986) groups (-OCH₃), propoxy groups (-OCH₂CH₂CH₃), or larger fragments.

Studies on DIMP decomposition have identified major products including propene, methylphosphonic acid, and isopropanol, indicating that both molecular elimination and bond cleavage pathways are significant. researchgate.net The exact product distribution depends heavily on factors like temperature, pressure, and the presence of other reactive species like radicals (H•, OH•). researchgate.netdtic.mil

Table 2: Potential Thermal Decomposition and Fragmentation Products of this compound

Product NameChemical FormulaFormation Pathway
PropeneC₃H₆Molecular elimination from a propyl group. researchgate.netdtic.mil
MethanolCH₃OHCleavage of the methyl-oxygen bond.
Propanol (B110389)C₃H₈OCleavage of the propyl-oxygen bond.
Methyl Hydrogen PhosphiteCH₅O₃PLoss of a propoxy group and rearrangement.
Dipropyl PhosphiteC₆H₁₅O₃PLoss of a methyl group and rearrangement.
Phosphorus OxidesPₓOᵧHigh-temperature oxidation/fragmentation. fishersci.com

Advanced Analytical Methodologies for the Characterization and Monitoring of Methyl Dipropyl Phosphite

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of methyl dipropyl phosphite (B83602). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic arrangement, bonding, and reactivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atoms within the methyl dipropyl phosphite molecule.

³¹P NMR: As a medium sensitivity nucleus with a wide chemical shift range, ³¹P NMR is particularly powerful for analyzing phosphorus-containing compounds. huji.ac.il For phosphite esters, the ³¹P chemical shifts typically appear in a distinct region of the spectrum. In related dialkyl phosphonates, ³¹P signals are observed in the range of δ 4.04 to 4.82 ppm. nih.gov For this compound, a trivalent P(III) compound, the chemical shift is expected to be significantly downfield, generally in the range of +130 to +140 ppm, distinguishing it from its pentavalent phosphate (B84403) or phosphonate (B1237965) counterparts.

¹H NMR: This technique provides information on the number and types of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the methyl (CH₃) and propyl (CH₂CH₂CH₃) groups. The methoxy (B1213986) protons (OCH₃) would likely appear as a doublet due to coupling with the phosphorus nucleus (³J(H,P)). The propyl group would exhibit more complex splitting patterns: a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a multiplet for the methylene protons attached to the oxygen, which would also show coupling to the phosphorus atom.

¹³C NMR: This method maps the carbon framework of the molecule. Each unique carbon atom in the methyl and dipropyl groups will produce a distinct signal. These signals will appear as doublets due to coupling with the phosphorus nucleus (J(C,P)). For instance, in similar dialkyl phosphites, C-P coupling constants (J(C-P)) are observed, such as a J value of 5.4 Hz for the carbons attached to oxygen in diisopropyl phosphite. rsc.org

A summary of anticipated NMR data for this compound, based on analogous compounds, is presented below. nih.govrsc.orgmdpi.com

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
³¹P~ +135Singlet (decoupled)-P(O)(OR)₂
¹H~ 3.6 - 3.8Doublet³J(H,P) ≈ 11-12O-CH₃
¹H~ 3.9 - 4.1Multiplet³J(H,H) ≈ 7, ³J(H,P) ≈ 8O-CH₂-CH₂-CH₃
¹H~ 1.6 - 1.8Sextet³J(H,H) ≈ 7O-CH₂-CH₂-CH₃
¹H~ 0.9 - 1.0Triplet³J(H,H) ≈ 7O-CH₂-CH₂-CH₃
¹³C~ 50 - 52Doublet²J(C,P) ≈ 5-7O-CH₃
¹³C~ 65 - 67Doublet²J(C,P) ≈ 6-8O-CH₂-CH₂-CH₃
¹³C~ 23 - 25Doublet³J(C,P) ≈ 6-7O-CH₂-CH₂-CH₃
¹³C~ 9 - 11Doublet⁴J(C,P) ≈ 1-2O-CH₂-CH₂-CH₃

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

For this compound, key vibrational modes include the stretching and bending of its P-O-C, C-O, C-H, and P=O (if oxidized) bonds.

P-O-C Stretching: Strong bands associated with the P-O-C linkage are expected in the IR spectrum. The P-O-C (alkyl) stretch typically appears in the 1000-1050 cm⁻¹ region, often as a strong, sharp band. An additional band related to O-C stretching is found between 1100 cm⁻¹ and 1190 cm⁻¹.

C-H Stretching and Bending: Vibrations from the methyl and propyl groups will be prominent. C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. dtic.mil C-H bending (deformation) modes for CH₃ and CH₂ groups appear in the 1350-1470 cm⁻¹ range.

P=O Stretching: Should the phosphite oxidize to a phosphate, a very strong absorption band corresponding to the P=O stretching vibration would appear in the IR spectrum, typically between 1250 and 1300 cm⁻¹. The absence of a strong band in this region is a key indicator of the purity of the phosphite sample.

The table below summarizes the expected characteristic vibrational frequencies for this compound. dtic.milufop.brnih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)SpectroscopyIntensity
C-H Stretch (alkyl)2850 - 3000IR & RamanStrong
C-H Bend (alkyl)1350 - 1470IR & RamanMedium
P-O-C Stretch1000 - 1050IRStrong
O-C Stretch1100 - 1190IRMedium-Strong
P-O-C Bend720 - 780RamanStrong

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are essential for analyzing complex mixtures and trace components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds. nih.govnih.govchromatographyonline.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification.

For this compound, GC-MS analysis would involve:

Separation: Using a capillary column (e.g., HP-5 or similar nonpolar phase), the compound would elute at a specific retention time, separating it from impurities or other components in a mixture. mdpi.com

Identification: The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight, although it may be of low intensity. More prominent will be the fragment ions resulting from the cleavage of the ester groups. Common fragmentation pathways for organophosphorus esters include the loss of alkyl and alkoxy groups. nih.gov For the related compound di-isopropyl methyl phosphonate (DIMP), characteristic fragment ions are observed at m/z 97, 123, 79, 139, and 165. mdpi.com A similar pattern of fragmentation involving losses of propyl, propoxy, and methyl groups would be expected for this compound.

TechniqueParameterExpected Value/Observation
Gas ChromatographyColumn TypeNonpolar capillary (e.g., 5% phenyl polysiloxane)
Gas ChromatographyRetention TimeDependent on column and temperature program
Mass SpectrometryIonization ModeElectron Ionization (EI)
Mass SpectrometryKey Fragments (m/z)Expect fragments corresponding to [M-CH₃]⁺, [M-C₃H₇]⁺, [M-OCH₃]⁺, [M-OC₃H₇]⁺, and further rearrangements.

Pyrolysis-Gas Chromatography (Py-GC) for Decomposition Product Analysis

Pyrolysis-Gas Chromatography is an analytical method where a sample is thermally decomposed in an inert atmosphere, and the resulting volatile fragments are immediately introduced into a GC-MS system for separation and identification. researchgate.net This technique is particularly useful for studying the thermal stability and decomposition mechanisms of compounds like this compound.

The thermal decomposition of alkyl phosphates and phosphites typically proceeds via the elimination of an alkene, a process that occurs at relatively low temperatures for alkyl esters. nih.govchemrxiv.orgacs.org When subjected to pyrolysis, this compound is expected to decompose through several pathways:

Alkene Elimination: The propyl groups can undergo elimination to form propene and a P-OH moiety.

Bond Cleavage: At higher temperatures, P-O and C-O bond cleavage can occur, leading to the formation of various smaller radical species and stable molecules. chemrxiv.org

Disproportionation: Phosphite esters can undergo disproportionation reactions at elevated temperatures, leading to a mixture of phosphorus-containing products. jst.go.jp

The resulting mixture of volatile decomposition products, such as propene, methanol (B129727), and various smaller phosphorus-containing molecules, would be separated by the GC and identified by their mass spectra, providing a detailed picture of the thermal degradation process. researchgate.netjst.go.jp

Advanced Spectroscopic Systems for Real-Time Monitoring

Real-time monitoring is essential for immediate process feedback and the rapid detection of airborne chemical traces. Advanced spectroscopic systems offer high sensitivity and fast response times, making them suitable for these applications.

Infrared (IR) spectroscopy is a powerful tool for identifying organic compounds by detecting the vibrational modes of specific chemical bonds. dtic.mil Organophosphorus compounds exhibit characteristic absorption bands in the IR spectrum, notably from P-O-C stretching and P=O vibrations, which can be used for their identification. rsc.orgnih.gov

Traditional Fourier Transform Infrared (FTIR) spectroscopy, while highly informative, can be limited in applications requiring very high-speed monitoring of transient events, such as fireball analysis, which conclude on the order of milliseconds. dtic.milillinois.edu To overcome this, rapid scanning techniques have been developed. One such approach involves the use of a rapidly rotating polygonal mirror as a key component of the spectrometer. This design allows for the rapid sweeping of the infrared spectrum across a detector, enabling spectral acquisition on microsecond-to-millisecond timescales. illinois.edu

While the specific application and performance data for a system formally designated as PRiMIRS in the analysis of this compound are not extensively detailed in publicly available literature, the underlying principle of using rotating mirrors for high-speed infrared spectroscopy is established for the study of dynamic chemical events. Such a system would theoretically offer the capability for real-time, in-situ monitoring of this compound vapor concentrations.

Tunable Diode Laser Absorption Spectroscopy (TDLAS) is a highly sensitive and selective technique for measuring the concentration of specific gaseous species. lasercomponents.comwikipedia.org The method works by tuning the emission wavelength of a diode laser to a characteristic absorption line of a target molecule. wikipedia.orgprocesssensing.com As the laser beam passes through the gas sample, the amount of light absorbed at this specific wavelength is proportional to the concentration of the molecule, in accordance with the Beer-Lambert law. lasercomponents.comnanoplus.com

TDLAS systems are known for their ability to achieve very low detection limits, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, with fast response times. nanoplus.comametekpi.com This technology is non-contact, highly specific to the monitored analyte, and can be engineered for in-situ measurements in harsh industrial environments. ametekpi.com

While direct studies employing TDLAS for this compound were not identified, the potential for this technology is demonstrated by its application to similar organophosphorus compounds. For instance, a related laser-based photoacoustic spectroscopy technique using a quantum cascade laser has been developed for the highly sensitive detection of Dimethyl methylphosphonate (B1257008) (DMMP), a well-known sarin simulant. This system achieved a minimum detection limit of 6 ppb with a 300-millisecond integration time, which could be improved to 0.45 ppb with a 20-second integration time. poliba.it This highlights the suitability of laser-based spectroscopic methods for the trace detection of organophosphorus vapors like this compound.

Ion Mobility Spectrometry (IMS) for Trace Detection and Chemical Fingerprinting

Ion Mobility Spectrometry (IMS) is a powerful and widely deployed technique for the rapid, on-site detection of trace levels of chemical vapors at atmospheric pressure. dtic.mil The instrument separates ionized molecules based on their velocity through a drift tube under the influence of a uniform electric field. dtic.mil An ion's drift time is dependent on its size, shape, and charge, providing a characteristic signature known as a chemical fingerprint.

IMS is particularly effective for detecting organophosphorus compounds. In the case of Di-isopropyl methyl phosphonate (DIMP), a compound structurally similar to this compound, IMS demonstrates excellent sensitivity. When using ammonia as a dopant in the positive ion mode, DIMP is identified by the formation of two distinct product ions: a monomer ion (M·NH₄⁺) and a dimer ion (M₂·NH₄⁺). The reduced ion mobility (K₀) value for each of these ions is a unique identifier.

Research has demonstrated the capability of a portable time-of-flight IMS instrument to measure DIMP from 2 ppbv to 500 ppbv in the air, showcasing a linear response up to 10 ppbv. wikipedia.org These findings suggest that IMS is a robust tool for the real-time, trace-level detection and quantification of this compound.

IMS Performance Data for Di-isopropyl methyl phosphonate (DIMP) wikipedia.org
ParameterValueNotes
Limit of Detection (LoD)0.24 ppbvRepresents the lowest concentration at which the compound can be reliably detected.
Limit of Quantification (LoQ)0.80 ppbvRepresents the lowest concentration that can be quantitatively measured with stated precision.
Reduced Ion Mobility (K₀) of Monomer (M·NH₄⁺)1.41 cm² V⁻¹ s⁻¹Characteristic value for the monomer ion adduct with ammonia.
Reduced Ion Mobility (K₀) of Dimer (M₂·NH₄⁺)1.04 cm² V⁻¹ s⁻¹Characteristic value for the dimer ion adduct with ammonia.
Reduced Ion Mobility (K₀) of Reactant Ions (RIP)2.31 cm² V⁻¹ s⁻¹Reference value for the positive reactant ions (ammonia clusters).

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components within a mixture, making it ideal for purity assessment. For non-volatile or thermally sensitive compounds like many organophosphorus esters, HPLC is often preferred over gas chromatography.

The analysis of phosphite and phosphate compounds can be effectively achieved using ion-pair reversed-phase HPLC with UV detection. In this method, an ion-pairing agent, such as tetrabutylammonium hydroxide, is added to the mobile phase to enhance the retention and separation of the anionic phosphite species on a non-polar stationary phase (e.g., C18). illinois.edu

While a specific, validated method for this compound is not detailed in the available search results, established methods for related organophosphorus compounds provide a clear framework. A typical analysis would involve a C18 column with a mobile phase consisting of an acetonitrile and water gradient or isocratic mixture. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector at a specific wavelength. ametekpi.com Such methods are crucial for quality control, allowing for the quantification of the primary compound and the detection of impurities or degradation products.

Typical HPLC Parameters for Organophosphorus Compound Analysis
ParameterDescriptionSource Reference
Stationary Phase (Column)Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) illinois.edu
Mobile PhaseAcetonitrile and Water/Buffer mixture (isocratic or gradient) ametekpi.com
Ion-Pairing Agent (optional)Tetrabutylammonium hydroxide (for anionic phosphites) illinois.edu
Flow Rate~1.0 mL/min-
DetectorUV or Diode-Array Detector (DAD) illinois.eduametekpi.com

Computational and Theoretical Investigations of Methyl Dipropyl Phosphite

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov DFT methods are prized for their balance of computational cost and accuracy, making them suitable for a wide range of chemical systems. nih.gov These calculations determine the electronic energy of a molecule based on its electron density, which in turn allows for the prediction of numerous chemical and physical properties. researchgate.net For a molecule like methyl dipropyl phosphite (B83602), DFT can be employed to model its geometry, electronic properties, and reaction pathways with a high degree of confidence. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining results that correlate well with experimental data. researchgate.netnih.gov

DFT calculations are instrumental in determining the electronic properties and reactivity of phosphite esters. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. imist.ma

Global reactivity descriptors, derived from these orbital energies, provide a quantitative measure of a molecule's reactivity. These descriptors help predict how methyl dipropyl phosphite would behave in a chemical reaction. For instance, a low HOMO-LUMO gap would suggest higher reactivity.

DescriptorFormulaChemical Significance
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Describes the tendency of electrons to escape from the system. imist.ma
Global Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution or charge transfer. imist.ma
Global Softness (S) S = 1 / ηThe reciprocal of hardness; indicates a higher propensity for chemical reaction.
Electronegativity (χ) χ = -μMeasures the power of an atom or group to attract electrons. researchgate.net
Electrophilicity Index (ω) ω = μ2 / 2ηQuantifies the energy lowering of a molecule when it accepts electrons. researchgate.net

Furthermore, DFT is used to predict redox potentials, which are crucial for applications where the molecule might undergo oxidation or reduction. For example, in the computational screening of phosphite additives for lithium-ion batteries, the oxidation potential (OP) and reduction potential (RP) are calculated to ensure the additive is oxidized on the cathode surface to form a protective layer before the electrolyte solvent decomposes. rsc.org A suitable phosphite additive should have a lower OP than the solvent and a low RP to avoid detrimental reactions at the anode. rsc.org

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For reactions involving organophosphorus compounds like this compound, DFT can distinguish between different possible pathways, such as concerted or stepwise mechanisms.

A computational study on the reaction of a phosphinite with a phosphonate (B1237965), for example, utilized DFT to explore different reaction paths corresponding to nucleophilic attack at different atomic centers. researchgate.net The process involves:

Geometry Optimization: The structures of all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface are optimized to find their lowest energy conformation. researchgate.net

Transition State Location: A transition state (TS) is located, representing the maximum energy point along the reaction coordinate. Its existence is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netimist.ma

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the reactants and products (or intermediates) on the reaction pathway. researchgate.net

By comparing the activation energies (the energy difference between the reactants and the transition state) for different possible pathways, the most favorable reaction mechanism can be determined. imist.ma This theoretical approach provides a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound. nih.govelifesciences.org These methods treat atoms as balls and bonds as springs, allowing for the rapid calculation of energies for a vast number of different molecular arrangements (conformers).

Molecular Mechanics (MM) is used to perform conformational searches, systematically or randomly altering bond rotations to find low-energy conformers. This helps identify the most stable spatial arrangements of the molecule.

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can reveal how the molecule flexes, bends, and transitions between different conformations. nih.gov This provides insight into the dynamic equilibrium of different conformers and the energy barriers between them. For this compound, these simulations would characterize the rotational flexibility around the P-O and O-C bonds, revealing the preferred three-dimensional shapes the molecule adopts under specific conditions of temperature and pressure.

Computational Screening for Material Science Applications (e.g., Additives)

Computational screening has emerged as an efficient and cost-effective strategy for discovering new materials by identifying promising candidates from large virtual libraries. rsc.orgresearchgate.net Phosphite esters, including structures like this compound, are a class of compounds often investigated as additives in material science, for example, as antioxidants in polymers or as electrolyte additives in batteries. nih.govrsc.org

A typical computational screening workflow using DFT involves several steps:

Defining the Target Property: First, the key molecular properties that correlate with desired performance are identified. For instance, when screening phosphites as additives for high-voltage Li-ion batteries, crucial properties include redox potentials and reactivity towards harmful species like hydrogen fluoride (B91410) (HF). rsc.org

Creating a Candidate Library: A diverse set of candidate molecules is assembled. In a study screening phosphite additives, 35 different phosphite molecules were considered. rsc.org

High-Throughput Calculations: DFT calculations are performed for all candidates in the library to compute the target properties.

Filtering and Analysis: The candidates are ranked based on the calculated properties. The goal is to identify molecules that meet specific criteria, such as those outlined in the table below for battery additives. rsc.org

Screening CriterionRationale
Low Oxidation Potential (OP) The additive must be oxidized more easily than the electrolyte solvent to form a protective cathode electrolyte interphase (CEI) layer. rsc.org
Low Reduction Potential (RP) A low RP prevents the additive from being easily reduced and decomposing on the anode surface. rsc.org
Strong Reactivity with HF The additive should effectively scavenge hydrogen fluoride (HF), a species that can degrade battery components. rsc.orgresearchgate.net

This computational approach allows researchers to focus experimental efforts on a small number of highly promising candidates, significantly accelerating the discovery and development of new materials. rsc.org Similar theoretical screening has been applied to identify phosphite esters with high potential as antioxidants for preventing the degradation of polymeric materials. nih.gov

Environmental Transformation and Abiotic Fate of Organophosphite Esters

Hydrolytic Stability and Persistence in Aquatic Environments

Organophosphite esters are known to be sensitive to moisture and can undergo hydrolysis. winona.edu This reaction involves the cleavage of the ester bond by water, which can be catalyzed by acidic or basic conditions. winona.edu The initial hydrolysis of a phosphite (B83602) can generate acidic species, which may further accelerate the degradation process. The rate of hydrolysis is highly dependent on the molecular structure of the specific phosphite, with steric hindrance around the phosphorus atom often increasing stability. researchgate.net For instance, replacing methyl ester groups with larger ethyl or isopropyl groups has been shown to dramatically increase the hydrolytic stability of related poly(phosphoester)s. acs.org

Once converted to OPEs, their persistence in aquatic environments is governed by their own hydrolytic stability and solubility. OPEs are generally more resistant to hydrolysis than their phosphite precursors. However, hydrolysis still occurs, albeit at slower rates, breaking down the OPEs into di- and mono-esters and the corresponding alcohols. The half-lives for OPE hydrolysis can vary from days to years, depending on the compound's structure and environmental conditions like pH and temperature. nih.gov Their relatively high solubility and mobility contribute to their widespread presence in surface water, drinking water, and wastewater.

Sorption and Transport Phenomena in Soil Matrices

When organophosphites or their OPE transformation products are deposited from the atmosphere or introduced into terrestrial environments, their fate is largely controlled by sorption processes. Sorption, the binding of chemicals to soil particles, dictates their mobility, bioavailability, and susceptibility to other degradation processes. hnu.edu.cn

Research on a variety of OPEs demonstrates that soil organic carbon is a key factor in their sorption. nih.gov Compounds with higher hydrophobicity (indicated by a high octanol-water partition coefficient, Kow) tend to bind more strongly to soil organic matter. nih.gov This strong binding reduces their mobility, meaning they are less likely to leach into groundwater. However, it can also increase their persistence by making them less available to microorganisms for degradation. geoscienceworld.org Conversely, more water-soluble OPEs exhibit weaker sorption and greater potential for transport through the soil column. nih.gov Desorption studies show that this process can be hysteretic, meaning that once sorbed, the compounds are not easily released back into the soil water. geoscienceworld.org The movement of OPEs can also be facilitated by their attachment to mobile soil particles or dissolved organic matter. hnu.edu.cn

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.